2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Overview
Description
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and an ethanamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, 2-methylpropyl mercaptan, and ethanamine.
Formation of Intermediate: The first step involves the reaction of 3-chlorobenzaldehyde with 2-methylpropyl mercaptan in the presence of a suitable catalyst to form an intermediate compound.
Amine Addition: The intermediate compound is then reacted with ethanamine under controlled conditions to form the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to control temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, filtration, and recrystallization to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted phenylpropylamines.
Scientific Research Applications
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It can influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine
- 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine sulfate
- 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine phosphate
Uniqueness
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as:
- Enhanced Solubility : The hydrochloride salt form increases the compound’s solubility in water, making it more suitable for biological and medical applications.
- Stability : The presence of the hydrochloride group enhances the compound’s stability, allowing for longer shelf life and better handling.
- Reactivity : The unique combination of functional groups in the compound allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNS.ClH/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10;/h3-6,9,12H,7-8,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGIRCDAOXHNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC(CN)C1=CC(=CC=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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